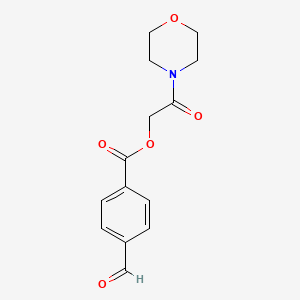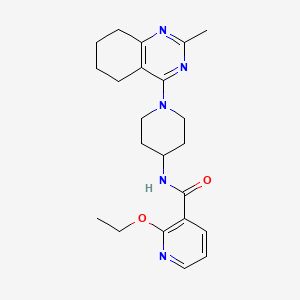
N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide, also known as HPO, is a novel compound that has gained significant attention in the scientific research community. It is a synthetic compound that has been synthesized using a unique method and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is believed to act through multiple pathways. N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and contribute to tissue damage in inflammatory diseases. N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties.
Biochemical and Physiological Effects
N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has also been shown to reduce the expression of COX-2 and MMPs in inflammatory cells. In cancer cells, N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research studies. N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has also been shown to have low toxicity, which makes it a safe compound for in vitro and in vivo studies. However, N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more targeted therapies for inflammatory diseases and cancer. Another direction is to conduct clinical trials to evaluate the safety and efficacy of N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide in humans. This could provide valuable information on its potential therapeutic applications. Additionally, further studies could investigate the potential of N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide as a drug delivery system for other therapeutic agents. Overall, N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has shown promising results in various research studies and has the potential to be a valuable compound for future research and therapeutic applications.
Méthodes De Synthèse
The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide involves the reaction of 5-hydroxy-3-phenylpentan-1-ol and isoxazol-3-amine in the presence of oxalyl chloride and triethylamine. The reaction yields N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide as a white solid, which is then purified using column chromatography. This method has been reported to have a high yield and purity of the compound.
Applications De Recherche Scientifique
N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide has been tested in various in vitro and in vivo models, including cell culture, animal models, and clinical trials. It has shown promising results in the treatment of various diseases, including cancer, arthritis, and neuropathic pain.
Propriétés
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c20-10-7-13(12-4-2-1-3-5-12)6-9-17-15(21)16(22)18-14-8-11-23-19-14/h1-5,8,11,13,20H,6-7,9-10H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUPEMZVZYVDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=NOC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-hydroxy-3-phenylpentyl)-N2-(isoxazol-3-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

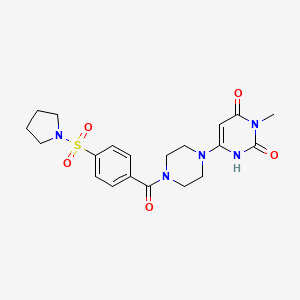
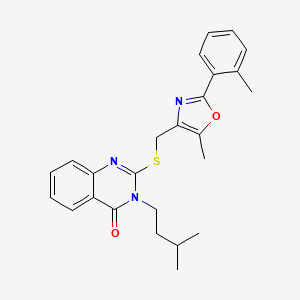
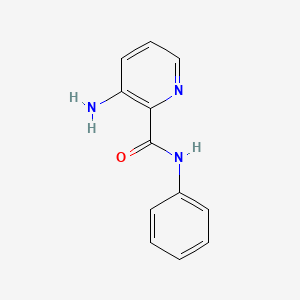
![3-[[5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2677645.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2677647.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2677649.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide](/img/structure/B2677659.png)
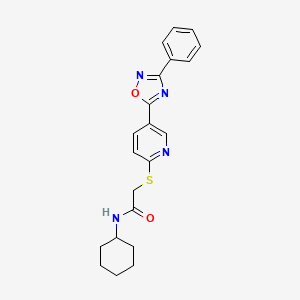
![5-(3,4-difluorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2677661.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2677663.png)
